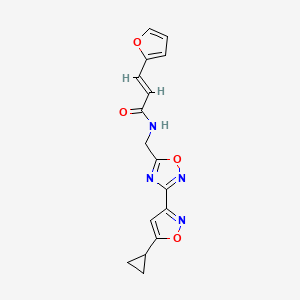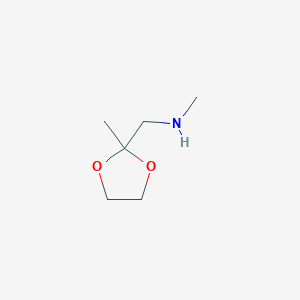
tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
科学的研究の応用
tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
- 1-Methyl-1,4-diazepane
- Methyl 2-(1,4-diazepan-1-yl)acetate
Comparison: tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
tert-butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-13-7-6-12(14,4)5/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNTULJVNFYOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCN1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2457995.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine](/img/structure/B2458001.png)

![Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate](/img/structure/B2458005.png)
![3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2458006.png)
![4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2458007.png)

![Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2458010.png)
![Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate](/img/structure/B2458011.png)
![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)
